molecular formula C10H13N B1368105 2,5-Dimethyl-2,3-dihydro-1H-indole CAS No. 90874-56-9

2,5-Dimethyl-2,3-dihydro-1H-indole

Cat. No.: B1368105
CAS No.: 90874-56-9
M. Wt: 147.22 g/mol
InChI Key: MVEUSNIEJOXRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its indole core structure with two methyl groups at the 2 and 5 positions and a partially saturated 2,3-dihydro ring. The indole nucleus is known for its aromaticity and biological activity, making derivatives like this compound of great interest in scientific research.

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-2,3-dihydro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which makes it a valuable compound for developing new therapeutic agents . The interactions of this compound with enzymes such as cytochrome P450 and monoamine oxidase have been studied, revealing its potential to modulate enzymatic activity and influence metabolic pathways . Additionally, it has shown interactions with proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to activate certain signaling pathways that lead to the expression of genes involved in cell proliferation and differentiation . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific receptors and enzymes, leading to conformational changes that either inhibit or activate their function . For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can affect the metabolism of other compounds . Additionally, this compound has been shown to modulate gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies . For instance, prolonged exposure to this compound has been associated with changes in cell morphology and function, indicating potential long-term impacts on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of metabolites that can be excreted from the body . Additionally, this compound has been shown to influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that the compound can localize to the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects . The localization of this compound within these subcellular compartments is critical for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-dimethylphenylhydrazine with an aldehyde or ketone followed by cyclization can yield the desired indole derivative. Another method involves the reduction of 2,5-dimethylindole using hydrogenation techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions to achieve the desired dihydroindole structure.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Further reduction can lead to fully saturated indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products:

    Oxidation: Indole-2,5-dione derivatives.

    Reduction: 2,5-Dimethylindoline.

    Substitution: 3-substituted-2,5-dimethylindole derivatives.

Scientific Research Applications

2,5-Dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,3-Dimethylindole
  • 2,5-Dimethylindole
  • 2,3-Dihydro-1H-indole

Comparison: 2,5-Dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and partially saturated ring Compared to 2,3-Dimethylindole and 2,5-Dimethylindole, the dihydro form exhibits different reactivity and biological activity

Properties

IUPAC Name

2,5-dimethyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEUSNIEJOXRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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